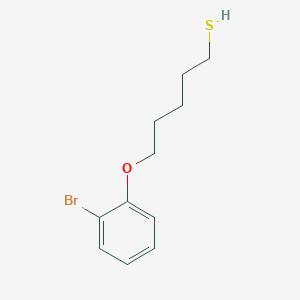![molecular formula C14H13NO3S2 B4964720 4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate, also known as ETTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTA is a thiazolidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important molecules, such as nucleic acids and proteins. This compound has been found to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, which are essential for bacterial growth.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including antimicrobial and anti-inflammatory properties. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has several advantages for use in lab experiments, including its ease of synthesis and relatively low cost. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate, including the development of new drugs based on its antimicrobial and anti-inflammatory properties. This compound could also be used as a building block for the synthesis of new materials with unique properties. Further studies on the mechanism of action of this compound could also provide insights into its potential applications in various fields.
Métodos De Síntesis
4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate can be synthesized through various methods, including the reaction of 4-(bromomethyl)phenyl acetate with thiazolidine-2-thione in the presence of a base, such as potassium carbonate. The resulting product is this compound, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been found to exhibit antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been found to exhibit catalytic activity in various reactions, including the oxidation of alcohols.
Propiedades
IUPAC Name |
[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-3-15-13(17)12(20-14(15)19)8-10-4-6-11(7-5-10)18-9(2)16/h4-8H,3H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPAHHAKQMVTOH-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4964642.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid](/img/structure/B4964650.png)
![N~2~-cyclohexyl-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B4964665.png)
![5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)

![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)
![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)
![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)


![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)


![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)